An In-depth Technical Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer valuable insights for its application in research and development.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a bifunctional reagent, possessing both a reactive chloromethyl group and an ester moiety. This combination makes it a valuable intermediate for the synthesis of more complex pyrazole derivatives, enabling the exploration of new chemical space in the quest for novel therapeutic agents. The chloromethyl group serves as a versatile handle for introducing various substituents through nucleophilic substitution, while the ethyl carboxylate can be further modified, for instance, through hydrolysis and amide bond formation.
Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks and Supporting Data |
| Molecular Formula | C₇H₉ClN₂O₂ | Calculated from the chemical structure. |
| Molecular Weight | 188.61 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to pale yellow solid | Based on the appearance of similar pyrazole esters.[1] |
| Melting Point | Not available | Expected to be a solid at room temperature. For comparison, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has a melting point of 162 - 166 °C.[2] |
| Boiling Point | Not available | Likely to decompose at higher temperatures. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, DMSO) and sparingly soluble in water. | The ester functionality and the pyrazole ring suggest solubility in polar aprotic solvents. The solubility of pyrazosulfuron-ethyl, a related pyrazole, is low in water but higher in organic solvents like acetone and chloroform.[3] |
| pKa | The pyrazole NH is weakly acidic, with a predicted pKa around 12-14. The ester is neutral. | The pKa of the parent pyrazole is approximately 14. Electron-withdrawing groups can lower this value. |
| Stability | The chloromethyl group is susceptible to hydrolysis, especially under basic conditions. The compound should be stored in a cool, dry place, protected from moisture. | Chloromethyl heterocyclic compounds are known to be reactive and can degrade over time, particularly in the presence of nucleophiles.[4] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A specific, detailed experimental protocol for the synthesis of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is not published in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of functionalized pyrazoles. A common approach involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine, followed by functional group interconversion.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate
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To a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate in ethanol, add hydrazine hydrate dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate.
Rationale: This is a standard Knorr-type pyrazole synthesis, where the 1,3-dicarbonyl equivalent reacts with hydrazine to form the pyrazole ring. The use of hydrazine hydrate will likely result in the NH-unsubstituted pyrazole.
Step 2: Chlorination of Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate
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Dissolve the ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate in a suitable aprotic solvent, such as dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add thionyl chloride dropwise to the cooled solution. A catalytic amount of dimethylformamide (DMF) may be added.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Carefully quench the reaction by pouring it into ice-cold water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify by column chromatography to yield ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate.
Rationale: Thionyl chloride is a common and effective reagent for the conversion of primary alcohols to the corresponding alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the chloromethyl protons (around 4.7-5.0 ppm), a singlet for the pyrazole C-H proton (around 8.0 ppm), and a broad singlet for the pyrazole N-H proton (variable, likely >10 ppm).
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¹³C NMR: The carbon NMR spectrum should display signals for the ethyl ester carbons (C=O around 160-165 ppm, O-CH₂ around 60 ppm, and CH₃ around 14 ppm), the chloromethyl carbon (around 40-45 ppm), and the pyrazole ring carbons.
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IR Spectroscopy: The infrared spectrum will likely exhibit a strong absorption band for the ester carbonyl (C=O) stretch around 1700-1730 cm⁻¹, N-H stretching vibrations in the range of 3100-3300 cm⁻¹, and C-H stretching vibrations. A C-Cl stretch may be observed in the fingerprint region (600-800 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and the chloromethyl group.
Reactivity and Synthetic Applications
The primary utility of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate in drug development lies in its reactivity as a synthetic intermediate. The chloromethyl group is a key electrophilic site, readily undergoing nucleophilic substitution reactions.
Caption: General reactivity pathway of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate.
Nucleophilic Substitution Reactions
The chloromethyl group is an excellent leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the 5-position of the pyrazole ring.
Examples of potential nucleophiles and the resulting products:
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Amines (R-NH₂): Reaction with primary or secondary amines would yield the corresponding 5-(aminomethyl)pyrazole derivatives. These can be crucial for introducing basic centers to modulate solubility and target interactions.
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Thiols (R-SH): Thiolates are excellent nucleophiles and would react to form 5-(thiomethyl)pyrazoles, which can be further oxidized to sulfoxides or sulfones.
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Alcohols/Phenols (R-OH): In the presence of a base, alkoxides or phenoxides can displace the chloride to form ethers.
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Cyanide (CN⁻): This reaction would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles.
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Azide (N₃⁻): The resulting 5-(azidomethyl)pyrazole can be reduced to the corresponding amine or used in "click" chemistry reactions (Huisgen cycloaddition).
Modification of the Ester Group
The ethyl ester at the 4-position can also be chemically modified:
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Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification would yield the corresponding carboxylic acid.
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Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides. This is a common strategy in drug discovery to explore structure-activity relationships.
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Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
The combination of reactions at both the chloromethyl and the ester positions allows for the generation of a vast array of structurally diverse pyrazole derivatives for biological screening.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Hazards: While a specific safety data sheet (SDS) for this compound is not widely available, related chloromethyl compounds are often classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. The toxicological properties have not been thoroughly investigated.
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First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a promising and versatile building block for the synthesis of novel pyrazole-containing compounds in drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for biological evaluation. While direct experimental data on its properties are limited, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from related compounds. As a key intermediate, its strategic use can significantly contribute to the development of new therapeutic agents.
References
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Conchain Biotech. 4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid. [Link]
- Google Patents.
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mzCloud. Ethyl 1 4 4 chlorophenyl sulfonyl amino phenyl 5 trifluoromethyl 1H pyrazole 4 carboxylate. [Link]
- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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PubChem. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. [Link]
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PubChem. ethyl 4-methyl-1H-pyrazole-5-carboxylate. [Link]
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HFC. 2743442-41-1 | Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. [Link]
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ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
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PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
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PubMed. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. [Link]
